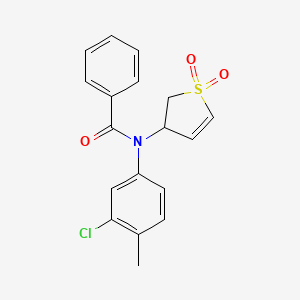

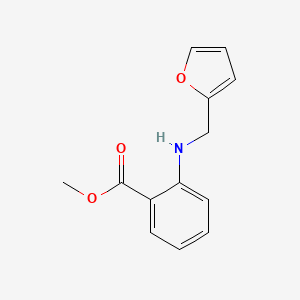

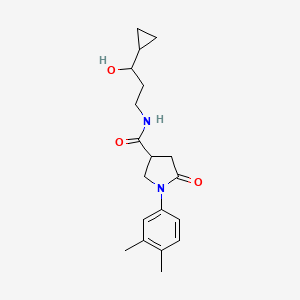

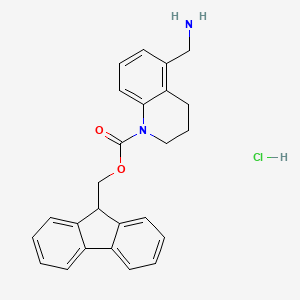

![molecular formula C23H22N4O3 B2555296 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide CAS No. 1112292-91-7](/img/structure/B2555296.png)

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

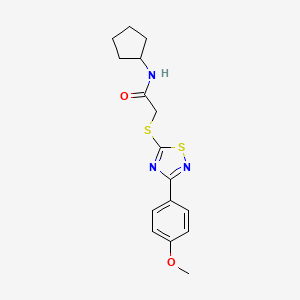

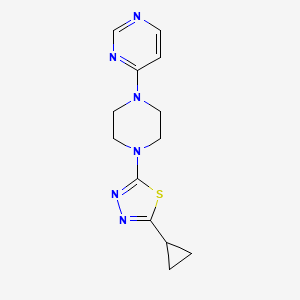

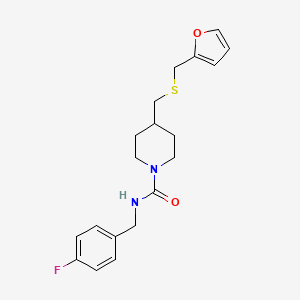

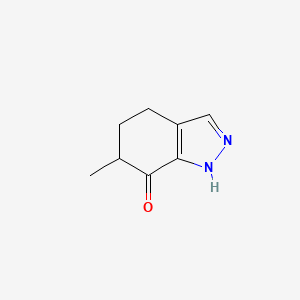

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzofuro[3,2-d]pyrimidin-4-yl group might be formed using a cyclization reaction, while the piperidine ring could be introduced using a reductive amination or a ring-closing reaction .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The benzofuro[3,2-d]pyrimidin-4-yl group is a fused ring system that includes a benzene ring (a six-membered ring with alternating double bonds) and a furan ring (a five-membered ring with an oxygen atom and two double bonds). The piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the benzofuro[3,2-d]pyrimidin-4-yl group might undergo electrophilic aromatic substitution reactions, while the piperidine ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuro[3,2-d]pyrimidin-4-yl group might increase the compound’s aromaticity and stability, while the piperidine ring might influence its basicity .Scientific Research Applications

Heterocyclic Compounds in Drug Synthesis

Heterocyclic compounds, including structures similar to the queried compound, play a crucial role in the synthesis of drugs aimed at treating Central Nervous System (CNS) disorders. The presence of functional groups such as piperidine, a key moiety in the queried compound, is significant in synthesizing compounds with potential CNS activity. This includes a range of effects from treating depression to managing convulsions, highlighting the versatility of such structures in medicinal chemistry (Saganuwan, 2017).

DNA Interaction and Antimicrobial Potential

Compounds with a benzofuran moiety, akin to the queried structure, have been identified as potent minor groove binders of DNA, demonstrating strong binding specificity to AT-rich sequences. This property is utilized in designing drugs that target DNA interactions, highlighting their potential in developing new therapeutic agents, particularly as antimicrobial and anticancer drugs. For example, derivatives of Hoechst 33258, a compound with structural features similar to the queried chemical, have been explored for their use in chromosome and nuclear staining, indicating the broad applicability of such structures in both research and therapeutic contexts (Issar & Kakkar, 2013).

Antineoplastic and Antitubercular Activity

Benzofuran derivatives exhibit notable antineoplastic and antitubercular activities. This scaffold, present in the queried compound, is being explored for the development of new therapeutic agents against cancer and tuberculosis. The unique structural attributes of benzofuran and its derivatives enable the design of molecules with significant biological activities, offering insights into novel drug discovery avenues. This emphasizes the importance of such compounds in addressing global health challenges, including antibiotic resistance and the need for new cancer therapies (Hiremathad et al., 2015).

properties

IUPAC Name |

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-29-17-10-8-16(9-11-17)26-23(28)15-5-4-12-27(13-15)22-21-20(24-14-25-22)18-6-2-3-7-19(18)30-21/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJSRNNZPCBNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B2555214.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2555220.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2555223.png)

![N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B2555227.png)

![2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2555230.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)